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molecular formula C17H20N2O6 B3106517 Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate CAS No. 159345-13-8

Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate

Cat. No. B3106517
M. Wt: 348.3 g/mol
InChI Key: IOBJZPRYXPGLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05258382

Procedure details

A solution of 2-benzyloxycarbonylamino-2-cyanosuccinic acid diethyl ester (15.4 g) in dichloromethane (50 ml) was cooled to ice-bath temperature, and then 30% hydrogen peroxide (21 ml), tetrabutylammonium hydrogen sulfate (3.0 g) and 20% aqueous sodium hydroxide solution (16.6 ml) were added in turn. The resulting mixture was stirred under ice cooling for 30 minutes and then at 25° C. for 1 hour. The organic layer was separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was heated at 80° C. for 1.5 hours to give the title compound (11.5 g, 81.2%), which was recrystallized from ethyl acetate/n-hexane to give the pure product, mp 105°-106° C.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
16.6 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Two
Yield
81.2%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:25])[C:5]([NH:14][C:15]([O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:16])([C:12]#[N:13])[CH2:6][C:7](OCC)=[O:8])[CH3:2].[OH:26]O.[OH-].[Na+]>ClCCl.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:18]([O:17][C:15]([NH:14][C:5]1([C:4]([O:3][CH2:1][CH3:2])=[O:25])[CH2:6][C:7](=[O:8])[NH:13][C:12]1=[O:26])=[O:16])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
C(C)OC(C(CC(=O)OCC)(C#N)NC(=O)OCC1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
OO
Name
Quantity
16.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under ice cooling for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 25° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC1(C(=O)NC(C1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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